molecular formula C17H9F4NO2 B3001266 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione CAS No. 194225-49-5

2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione

Cat. No.: B3001266
CAS No.: 194225-49-5
M. Wt: 335.258
InChI Key: DJSKYZPZDYNMTH-VIFPVBQESA-N
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Description

2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione is a complex organic compound that features both an indene and an isoindole moiety. The presence of fluorine atoms in the isoindole ring enhances its chemical stability and reactivity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques plays a crucial role in optimizing the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1-3-dione exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1-3-dione apart is the combination of the indene and isoindole moieties with multiple fluorine atoms, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and specific biological activities .

Properties

IUPAC Name

2-[(1S)-2,3-dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F4NO2/c18-12-10-11(13(19)15(21)14(12)20)17(24)22(16(10)23)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSKYZPZDYNMTH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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